3,5-Dinitrobenzoic acid is an aromatic organic compound characterized by the presence of two nitro groups at the 3 and 5 positions of the benzoic acid structure. Its chemical formula is and it is recognized for its yellowish solid appearance and odorless nature. The compound exhibits increased acidity compared to benzoic acid, with a pK_a value of 2.82, which is lower than that of both benzoic acid (pK_a = 4.20) and 3-nitrobenzoic acid (pK_a = 3.47) due to the mesomeric effect of the nitro groups .
DNBA's mechanism of action depends on the specific application.
DNBA poses several safety concerns:
The biological activities of 3,5-dinitrobenzoic acid have been explored in various contexts. It has been studied for its potential as a corrosion inhibitor and its role in analytical chemistry for identifying organic substances, particularly alcohols and amines. Additionally, some research indicates that derivatives of this compound may exhibit antibacterial properties, although further studies are needed to fully elucidate its biological effects .
The primary synthesis method for 3,5-dinitrobenzoic acid involves the nitration of benzoic acid using a mixture of nitric acid and concentrated sulfuric acid. This reaction typically yields approximately 98% of the desired product. An alternative synthesis route begins with 3-nitrobenzoic acid, which can also lead to the formation of 3,5-dinitrobenzoic acid .
3,5-Dinitrobenzoic acid finds various applications in both industrial and laboratory settings:
Studies on the interactions involving 3,5-dinitrobenzoic acid primarily focus on its reactivity with alcohols and amines during derivatization processes. These reactions facilitate the identification of various organic compounds by forming stable derivatives that can be easily analyzed through melting point determination or other spectroscopic methods. Research also indicates potential interactions with biological systems that warrant further investigation into its pharmacological properties .
Several compounds share structural similarities with 3,5-dinitrobenzoic acid, particularly those within the class of nitro-substituted benzoic acids. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Key Characteristics |
---|---|---|
Benzoic Acid | C7H6O2 | Basic aromatic carboxylic acid |
3-Nitrobenzoic Acid | C7H6N2O4 | Contains one nitro group; less acidic than 3,5-dinitrobenzoic acid |
4-Nitrobenzoic Acid | C7H6N2O4 | Similar applications but lower melting point derivatives |
3,5-Dinitrotoluene | C9H8N4O4 | Contains two nitro groups but also a methyl group; used in explosives |
1,5-Dinitronaphthalene | C10H6N2O4 | Contains two nitro groups on a naphthalene ring; used in dyes |
The unique positioning of the nitro groups in 3,5-dinitrobenzoic acid contributes to its distinct reactivity and acidity compared to these similar compounds .
Density functional theory (DFT) calculations employing hybrid functionals such as B3LYP have been pivotal in characterizing the electronic structure of 3,5-dinitrobenzoic acid. Studies using the 6-311++G(d,p) basis set optimized the equilibrium geometry, confirming a planar configuration with bond lengths of 1.48 Å for C=O and 1.21 Å for N=O groups [1] [4]. The Mulliken charge distribution highlights significant electron withdrawal by nitro groups, with charges of -0.32 e on oxygen atoms and +0.45 e on nitrogen atoms, creating a polarized electronic environment [1].
Natural bond orbital (NBO) analysis further elucidates hyperconjugative interactions, particularly the stabilization of the carboxylate group through resonance with adjacent nitro substituents. The second-order perturbation energy for the n(O)→σ*(O-H) interaction is calculated at 12.3 kcal/mol, indicating moderate intramolecular hydrogen bonding [1].
The HOMO-LUMO energy gap, a critical indicator of chemical reactivity, is computed as 5.17 eV for 3,5-DNBA using B3LYP/6-31G(d,p), suggesting high kinetic stability [5]. Comparative DFT studies show this gap narrows to 4.84 eV in the 2,4-dinitro isomer, reflecting increased electrophilicity in the meta-substituted derivative [5].
Table 1: HOMO-LUMO Energy Gaps of 3,5-DNBA and Related Compounds
Compound | Method | HOMO-LUMO Gap (eV) |
---|---|---|
3,5-DNBA | B3LYP/6-31G(d,p) | 5.17 |
2,4-DNBA | B3LYP/6-31G(d,p) | 4.84 |
[Cu(3,5-DNBA)(N₃)] | PBE/def2-TZVP | 3.43 |
Thermodynamic properties derived from frequency calculations reveal a standard molar heat capacity (Cₚ) of 198.7 J/mol·K at 298 K, with entropy (S) increasing linearly from 250 J/mol·K at 200 K to 320 J/mol·K at 400 K [4].
Fourier-transform infrared (FT-IR) and Raman spectra of 3,5-dinitrobenzoic acid exhibit characteristic vibrational modes correlated with DFT predictions. The O-H stretching vibration appears as a broad band at 3100 cm⁻¹ in FT-IR, redshifted by 120 cm⁻¹ compared to isolated benzoic acid due to hydrogen bonding [1]. Asymmetric and symmetric NO₂ stretches are observed at 1535 cm⁻¹ and 1350 cm⁻¹, respectively, with calculated wavenumbers deviating by less than 2% from experimental values [1] [4].
Normal coordinate analysis using the GF matrix method assigns the 690 cm⁻¹ Raman band to ring deformation modes, while the 820 cm⁻¹ peak corresponds to C-N stretching coupled with nitro group vibrations [4]. Scaling factors of 0.961–0.985 for high-frequency modes (>1000 cm⁻¹) and 0.989–0.995 for lower frequencies ensure agreement between calculated and observed spectra [4].
Table 2: Experimental vs. Calculated Vibrational Wavenumbers (cm⁻¹)
Mode Description | Experimental | B3LYP/6-311++G(d,p) |
---|---|---|
O-H Stretch | 3100 | 3152 |
C=O Stretch | 1705 | 1738 |
Asymmetric NO₂ Stretch | 1535 | 1550 |
Symmetric NO₂ Stretch | 1350 | 1365 |
Theoretical UV-Vis spectra calculated via time-dependent DFT (TD-DFT) predict a π→π* transition at 285 nm (ε = 12,500 L/mol·cm), aligning with experimental absorbance maxima at 278 nm in ethanol [4].
The crystal engineering approach to 3,5-dinitrobenzoic acid demonstrates exceptional solvent-mediated control over supramolecular architecture. Twelve distinct multicomponent solvate crystals of 3,5-dinitrobenzoic acid and acetamide have been successfully synthesized using different solvent systems [1]. These solvates exhibit remarkable isostructural relationships while accommodating diverse solvent molecules within crystalline channels.
Compound | Solvent System | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | Volume (ų) | Density (g/cm³) |
---|---|---|---|---|---|---|---|
1 | 1,4-dioxane | P21₂₁₂₁ | 17.041(3) | 21.935(4) | 6.7247(13) | 2513.7(8) | 1.550 |
2 | Chloroform | P21₂₁₂₁ | 16.9931(12) | 21.9038(15) | 6.6422(4) | 2472.3(3) | 1.616 |
3 | Acetone | P21₂₁₂₁ | 17.032(3) | 21.944(4) | 6.6910(13) | 2500.8(8) | 1.518 |
4-12 | Various alcohols and polar solvents | Pccn | ~17.0 | ~21.9 | ~6.7 | ~2500 | ~1.45 |
The crystallization methodology employs slow evaporation techniques with equimolar ratios (0.1 mmol each) of 3,5-dinitrobenzoic acid and acetamide dissolved in 3-5 mL of various organic solvents [1]. Crystal formation occurs over 3-7 days at room temperature, yielding high-quality single crystals suitable for structural determination.
The solvent-mediated crystal engineering strategy demonstrates that solvents occupying crystalline lattices serve dual functions: compensating for complementary donor-acceptor ratios and stabilizing crystal packing by occupying void spaces [1]. The framework stability enables selective solvent incorporation based on molecular size and shape compatibility with void dimensions.
Ordered solvent incorporation occurs with 1,4-dioxane, acetone, and chloroform, where solvent molecules exhibit defined crystallographic positions [1]. Disordered solvent systems include isopropyl alcohol, propanol, tetrahydrofuran, methanol, ethanol, nitromethane, acetonitrile, ethyl acetate, and dichloromethane, requiring solvent masking techniques during structure refinement [1].
The continuous channel architecture formed along the c-axis creates primary pore diameters of 6.45 Å with approximately 9.9-10.8% void space when solvents are removed [1]. This porous framework exhibits potential for guest-host chemistry and separation applications.
Seven new multicomponent crystals incorporating 3,5-dinitrobenzoic acid with structurally diverse coformers have been characterized, including one hydrate, one solvate, one molecular salt, and four cocrystals [2]. The coformers encompass 2-acetylpyridine, 3-cyanopyridine, flufenamic acid, dimethylaminobenzophenone, pyridoxine, theophylline, and thiourea [2].
The cocrystal formation strategy utilizes both strong hydrogen-bonding and weaker intermolecular forces including C-H···π bonding, π-hole interactions, and π···π stacking [2]. These interactions contribute significantly to overall packing schemes and structural stability.
The fundamental supramolecular synthon in all 3,5-dinitrobenzoic acid solvate crystals consists of amide-amide dimer homosynthons forming R²₂(8) motifs [1]. These dimeric units connect to acid molecules through O-H···O hydrogen bonds, creating robust three-dimensional networks.
Structural Motif | Occurrence | Description |
---|---|---|
R²₂(8) motif | All solvate crystals | Eight-membered ring from amide dimers |
R²₂(6) motif | Most solvate crystals | Six-membered ring motif |
D²₂(6)/D²₂(5) motifs | Compounds 1, 2, 3 | Discrete chains with two donors/acceptors |
C²₂(12) chain motifs | Compound 4 | Chain motifs between acid-amide-acid |
D³₂(7) and D³₃(9) motifs | Compounds 4-12 | Discrete chains with two acids and two amides |
The ethenzamide-3,5-dinitrobenzoic acid cocrystal system exemplifies polymorphic diversity in multicomponent crystals, existing in two distinct polymorphs and forming multiple solvate structures [3]. Form I and Form II exhibit different supramolecular synthon arrangements, with Form II containing common hydrogen-bonded tetrameric motifs observed in most solvate structures [3].
Desolvation processes consistently yield Form I, featuring synthon switching from amide-amide homosynthons to acid-amide heterosynthons [3]. This transformation demonstrates the dynamic nature of supramolecular architectures and their sensitivity to environmental conditions.
Extensive hydrogen-bonding networks generate complex three-dimensional supramolecular architectures. The ammonium 3,5-dinitrobenzoate system forms three-dimensional polymeric structures through N-H···O hydrogen bonds involving both carboxylate oxygen atoms and nitro group acceptors [4].
The primary cation-anion cyclic associations create R⁴₃(10) graph sets through N-H···O hydrogen bonds, involving carboxylate groups with different coordination modes [4]. Structure extension occurs through additional N-H···O hydrogen bonds to both carboxylate and nitro oxygen acceptors.
Variable temperature crystallographic studies reveal significant structural changes in 3,5-dinitrobenzoic acid crystals [5]. At room temperature, the compound crystallizes in space group P2₁/c with unit cell parameters: a = 10.0237(4) Å, b = 8.8728(3) Å, c = 9.5090(4) Å, β = 95.68(1)°, V = 841.56(6) ų [5].
At liquid nitrogen temperature, the structure exhibits modified lattice parameters: a = 9.761(2) Å, b = 8.9192(4) Å, c = 9.444(2) Å, β = 97.55(1)°, V = 815.1(2) ų [5]. The volume contraction of approximately 3.1% indicates significant thermal expansion effects and potential order-disorder phenomena.
Temperature-dependent phase transitions occur in complex multicomponent systems. The hexamethylenetetraminium-3,5-dinitrobenzoate-3,5-dinitrobenzoic acid monohydrate system undergoes orthorhombic-to-monoclinic phase transition at approximately 220 K [6]. Above 220 K, the structure adopts orthorhombic Pbca symmetry, while below 220 K, it transforms to monoclinic P2₁/c [6].
The phase transition mechanism involves shortening of donor-acceptor distances in prevailing hydrogen bonds and formation of additional weak C-H···O interactions. These structural modifications stabilize the lower-temperature monoclinic phase [6].
Solvent-mediated crystallization produces distinct crystal habits and morphologies. The slow evaporation technique using mixed solvent systems (THF/methanol) yields well-developed prismatic crystals with dimensions of 7×4×3 mm [7]. Crystal quality depends critically on evaporation rate control and temperature stability.
Anisotropic growth patterns manifest in the formation of continuous channels along specific crystallographic directions. The c-axis channel formation in solvate crystals demonstrates preferential growth mechanisms influenced by solvent-framework interactions [1].
Nucleation kinetics investigations using 3,5-dinitrobenzoic acid as a model compound reveal connections between solution structure and crystallization behavior [8]. The molecular assembly during nucleation involves pre-nucleation cluster formation and subsequent growth through layer-by-layer mechanisms.
Growth morphology depends on solvent selection, with different solvents producing varying crystal habits. The Cambridge Structural Database analysis demonstrates that solvent propensity for solvate formation correlates with molecular size, shape, and hydrogen-bonding capacity [1].
Irritant